molecular formula C5H5F3N2O2 B12359904 6-(Trifluoromethyl)-1,3-diazinane-2,4-dione

6-(Trifluoromethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12359904
M. Wt: 182.10 g/mol
InChI Key: YKQWVQKHIHBKBK-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrimidine-2,4-diol is a heterocyclic organic compound with the molecular formula C5H3F3N2O2. It is also known as 6-(trifluoromethyl)uracil. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which contains two hydroxyl groups at the 2 and 4 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)pyrimidine-2,4-diol typically involves the introduction of a trifluoromethyl group into a pyrimidine ring. One common method is the reaction of 2,4-dihydroxypyrimidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of 6-(trifluoromethyl)pyrimidine-2,4-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce ketones and alcohols, respectively .

Scientific Research Applications

6-(Trifluoromethyl)pyrimidine-2,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl groups at the 2 and 4 positions can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyrimidine-2,4-diol: Similar structure but with the trifluoromethyl group at the 5 position.

    6-(Trifluoromethyl)pyridine-2,4-diol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    6-(Trifluoromethyl)uracil: Another name for 6-(trifluoromethyl)pyrimidine-2,4-diol.

Uniqueness

6-(Trifluoromethyl)pyrimidine-2,4-diol is unique due to the specific positioning of the trifluoromethyl group and hydroxyl groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C5H5F3N2O2

Molecular Weight

182.10 g/mol

IUPAC Name

6-(trifluoromethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-3(11)10-4(12)9-2/h2H,1H2,(H2,9,10,11,12)

InChI Key

YKQWVQKHIHBKBK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)C(F)(F)F

Origin of Product

United States

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